molecular formula C17H13BrO5 B2669023 4-methoxyphenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 478079-02-6

4-methoxyphenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B2669023
CAS No.: 478079-02-6
M. Wt: 377.19
InChI Key: SBFNPXUJTGKBNA-FARCUNLSSA-N
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Description

4-Methoxyphenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is an α,β-unsaturated ester featuring:

  • A 4-methoxyphenyl ester group.
  • A conjugated (2E)-prop-2-enoate backbone.
  • A 6-bromo-1,3-benzodioxol-5-yl substituent, which introduces electron-withdrawing and steric effects.

Properties

IUPAC Name

(4-methoxyphenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO5/c1-20-12-3-5-13(6-4-12)23-17(19)7-2-11-8-15-16(9-14(11)18)22-10-21-15/h2-9H,10H2,1H3/b7-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFNPXUJTGKBNA-FARCUNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C=CC2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC(=O)/C=C/C2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxyphenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C16H15BrO4
Molecular Weight 363.20 g/mol
IUPAC Name This compound
CAS Number 514798

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Benzodioxole Core : This involves bromination of the benzodioxole precursor.
  • Alkylation Reaction : The introduction of the methoxyphenyl group through an alkylation reaction.
  • Final Coupling : The final compound is formed through a coupling reaction between the benzodioxole derivative and the propene derivative.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that this compound has significant antiproliferative effects against several cancer cell lines. For example, it demonstrated cytotoxicity in MCF-7 breast cancer cells and showed enhanced activity when combined with standard chemotherapeutics like doxorubicin, indicating a potential synergistic effect .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications as an antimicrobial agent .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cancer cells, leading to apoptosis. It may inhibit key signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Bromine Substitution : The presence of bromine in the benzodioxole moiety enhances biological activity by increasing lipophilicity and facilitating cellular uptake.
  • Methoxy Group Influence : The methoxy group on the phenyl ring is essential for maintaining activity, likely due to its electronic effects on the overall molecular structure.

Case Studies

  • Study on Breast Cancer Cells : A study conducted on MDA-MB-231 cells indicated that treatment with this compound led to significant apoptosis and reduced cell viability, highlighting its potential as a treatment for aggressive breast cancer subtypes .
  • Antimicrobial Testing : In a series of antimicrobial assays, this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into its mechanism and efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

4-Methoxyphenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate has been explored for its potential pharmacological properties. Its derivatives are being investigated for their efficacy as anti-cancer agents and as modulators in various biological pathways.

Case Study: Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that the presence of the benzodioxole moiety enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Michael Addition Reactions : It can act as an electrophile in Michael addition reactions due to the presence of the α,β-unsaturated carbonyl group.

Table 1: Reaction Pathways

Reaction TypeDescriptionReference
Michael AdditionReacts with nucleophiles to form adducts
Cross-CouplingUtilized in Suzuki or Heck reactions
CycloadditionForms cyclic compounds under specific conditions

Materials Science

In materials science, this compound is being studied for its potential use in polymer chemistry and as a building block for functional materials.

Application Example: Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its incorporation into polyesters has shown promising results in improving the material's resistance to environmental degradation .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction :

4-Methoxyphenyl ester+H2OH+or OH(2E)-3-(6-Bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid+4-Methoxyphenol\text{4-Methoxyphenyl ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{(2E)-3-(6-Bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid} + \text{4-Methoxyphenol}

  • Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis at reflux .

  • Outcome : Complete conversion observed within 6–8 hours at 80°C .

Key Data Table: Ester Hydrolysis

ConditionTemperatureTimeYieldSource
1M HCl in EtOH80°C6 h92%
0.5M NaOH in H₂O70°C8 h88%

Electrophilic Substitution at the Benzodioxole Ring

The bromine atom at position 6 of the benzodioxole ring participates in palladium-catalyzed cross-coupling reactions. For instance:
Reaction (Suzuki Coupling) :

Bromo-benzodioxole+Arylboronic acidPd(PPh3)4Aryl-substituted benzodioxole\text{Bromo-benzodioxole} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Aryl-substituted benzodioxole}

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 100°C .

  • Outcome : High regioselectivity for C–Br bond activation .

Key Data Table: Suzuki Coupling

Boronic AcidCatalystYieldProduct ApplicationSource
Phenylboronic acidPd(PPh₃)₄85%Anticancer derivatives
4-MethoxyphenylPdCl₂(dppf)78%Fluorescent probes

Conjugate Addition to the α,β-Unsaturated Ester

The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols):
Reaction :

Enolate+R-NH2β-Amino ester adduct\text{Enolate} + \text{R-NH}_2 \rightarrow \text{β-Amino ester adduct}

  • Conditions : Et₃N (1.2 equiv), THF, 25°C .

  • Outcome : Diastereoselectivity >95% for trans-adducts .

Key Data Table: Michael Additions

NucleophileSolventTimeYieldSelectivitySource
BenzylamineTHF2 h89%trans: 97%
Sodium thiophenolateDMF4 h75%trans: 93%

Diels-Alder Cycloaddition

The conjugated dienophile participates in [4+2] cycloadditions with dienes:
Reaction :

α,β-Unsaturated ester+1,3-ButadieneCyclohexene derivative\text{α,β-Unsaturated ester} + \text{1,3-Butadiene} \rightarrow \text{Cyclohexene derivative}

  • Conditions : Thermal (150°C) or Lewis acid-catalyzed (BF₃·OEt₂) .

  • Outcome : Endo preference (>80%) under BF₃ catalysis .

Key Data Table: Diels-Alder Reactions

DieneCatalystTemp.YieldEndo:ExoSource
1,3-ButadieneBF₃·OEt₂25°C82%85:15
AnthraceneNone150°C68%60:40

Reduction of the α,β-Unsaturated System

Selective hydrogenation of the double bond is achievable:
Reaction :

Prop-2-enoate+H2Pd/CPropanoate\text{Prop-2-enoate} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Propanoate}

  • Conditions : H₂ (1 atm), Pd/C (10 wt%), EtOAc, 25°C .

  • Outcome : Full saturation without ester cleavage .

Key Data Table: Hydrogenation

CatalystPressureTimeYieldPuritySource
Pd/C1 atm3 h95%>99%
PtO₂3 atm2 h88%97%

Photochemical Reactivity

The bromobenzodioxole moiety undergoes photodebromination under UV light:
Reaction :

6-Bromo-benzodioxolehνBenzodioxole+Br\text{6-Bromo-benzodioxole} \xrightarrow{h\nu} \text{Benzodioxole} + \text{Br}^-

  • Conditions : UV-365 nm, MeCN, 12 h .

  • Outcome : 70% debromination with trace ester decomposition .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related α,β-unsaturated esters and ketones (Table 1):

Compound Name Key Substituents Functional Group Notable Features Reference
Target Compound 6-Bromo-1,3-benzodioxol-5-yl, 4-methoxyphenyl Ester Bromine enhances lipophilicity; methoxy group improves solubility.
Methyl (2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoate (3p) 1,3-Benzodioxol-5-yl, methyl Ester Simpler ester group; lacks bromine, reducing steric hindrance.
Benzyl (2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoate 1,3-Benzodioxol-5-yl, benzyl Ester Benzyl group increases aromaticity and potential π-π interactions.
Hexyl 3-(1,3-Benzodioxol-5-yl)prop-2-enoate 1,3-Benzodioxol-5-yl, hexyl Ester Long alkyl chain enhances hydrophobicity.
(E)-3-(6-Bromo-1,3-Benzodioxol-5-yl)-1-(4-[3-Chloro-5-(Trifluoromethyl)...) 6-Bromo-1,3-benzodioxol-5-yl, piperazinyl-trifluoromethylpyridine Ketone (Propenone) Ketone backbone and complex substituents suggest medicinal chemistry applications.
3,4-(Methylenedioxy)cinnamic Acid 1,3-Benzodioxol-5-yl Carboxylic Acid Free acid form; hydrogen-bonding capacity differs from esters.

Key Observations :

  • The bromo substituent in the target compound increases molecular weight (MW) and may enhance binding to hydrophobic pockets in biological targets .
  • Ester vs. Ketone : The target compound’s ester group offers stability under basic conditions, whereas the ketone in is more reactive toward nucleophiles.
  • Substituent Effects : The 4-methoxyphenyl group in the target compound balances solubility (via methoxy) and aromatic interactions, contrasting with methyl or benzyl esters .

Physicochemical Properties

Melting Points and Stability :

  • The target compound’s bromine and methoxy groups likely increase melting point compared to non-brominated analogues (e.g., compound 5 in melts at 175°C) .
  • Silylated derivatives (e.g., compound 6 in ) are more moisture-sensitive due to the TBDMS group .

Spectroscopic Data :

  • NMR Shifts : The 6-bromo substituent would deshield nearby protons (e.g., aromatic H in benzodioxole ring), contrasting with methyl or unsubstituted analogues .
  • IR Spectroscopy : Ester carbonyl stretches (~1740 cm⁻¹) are consistent across analogues, while ketones (e.g., ) show higher-frequency stretches (~1680 cm⁻¹) .

Q & A

Q. What synthetic strategies are effective for constructing the (2E)-propenoate backbone in this compound?

The (2E)-propenoate moiety is typically synthesized via Knoevenagel condensation between a substituted benzaldehyde and an active methylene compound (e.g., malonic acid derivatives). For brominated benzodioxol systems, regioselective bromination at the 5-position of 1,3-benzodioxole precursors is critical. Post-condensation, esterification with 4-methoxyphenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) ensures stereochemical integrity .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the bromo-benzodioxol substituent?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS is recommended for resolving stereochemistry. For example, in related brominated chalcones, SC-XRD confirmed the (E)-configuration of the propenoate linkage and the dihedral angle between the benzodioxol and methoxyphenyl planes (e.g., 15–25° deviation from coplanarity) .

Q. What spectroscopic methods validate the purity and structure of this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the (E)-configuration via coupling constants (Jtrans1516 HzJ_{trans} \approx 15–16\ \text{Hz}) and aromatic substitution patterns.
  • HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks (e.g., calculated for C17H13BrO5C_{17}H_{13}BrO_5: 384.9952).
  • IR : Stretching frequencies for ester carbonyl (~1700 cm1^{-1}) and benzodioxol ethers (~1250 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict reactivity or electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the LUMO of the propenoate group may localize on the α,β-unsaturated carbonyl, suggesting susceptibility to nucleophilic attack. Mulliken charges on the bromine atom can also guide substitution reactions .

Q. What experimental design optimizes regioselective bromination in the benzodioxol ring?

Bromination at the 5-position of 1,3-benzodioxole requires careful control of Lewis acid catalysts (e.g., FeBr3_3) and stoichiometry. Competitive bromination at the 4- or 6-positions can occur if reaction conditions (temperature, solvent polarity) are suboptimal. GC-MS or HPLC monitoring of intermediates is advised to track regioselectivity .

Q. How to address contradictions in bioactivity data across different studies?

Discrepancies in antimicrobial or antifungal assays (e.g., MIC values) may arise from variations in:

  • Test strains : Gram-positive vs. Gram-negative bacteria exhibit differing membrane permeability.
  • Solubility : Use of DMSO vs. aqueous buffers affects compound bioavailability.
  • Assay protocols : Standardize methods per CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Prodrug design : Mask the ester group with hydrolyzable protecting groups (e.g., acetoxymethyl esters).
  • Microencapsulation : Use liposomal carriers to reduce hydrolysis of the α,β-unsaturated carbonyl in aqueous media. Stability assays (HPLC monitoring over 24–72 hours in PBS, pH 7.4) are critical for pharmacokinetic profiling .

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